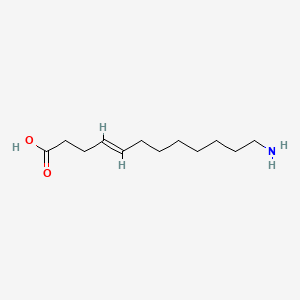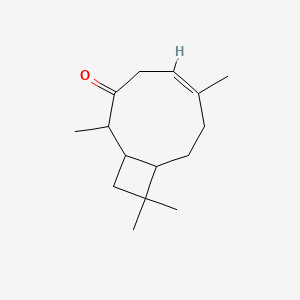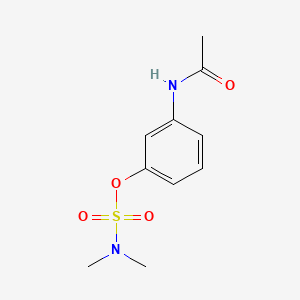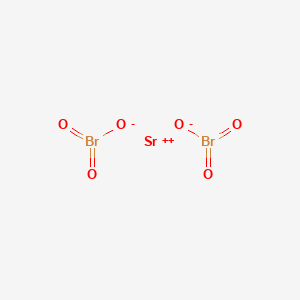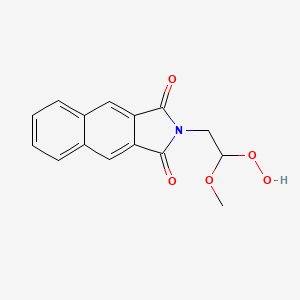
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents may include aromatic compounds, hydroperoxides, and methoxyethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different products.
Reduction: The compound can be reduced to remove oxygen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., transition metal complexes). The reactions may require specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler hydrocarbon structures.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways. The hydroperoxy group may participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroperoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- 2-(2-Methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- 1H-benz(f)isoindole-1,3(2H)-dione derivatives
Uniqueness
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is unique due to the presence of both hydroperoxy and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
134646-24-5 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-(2-hydroperoxy-2-methoxyethyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO5/c1-20-13(21-19)8-16-14(17)11-6-9-4-2-3-5-10(9)7-12(11)15(16)18/h2-7,13,19H,8H2,1H3 |
Clave InChI |
FPMUNMHQZUDVPQ-UHFFFAOYSA-N |
SMILES canónico |
COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2C1=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



